4-(Chloromethyl)benzoic acid
Overview
Description
4-(Chloromethyl)benzoic acid is an organic compound with the molecular formula C8H7ClO2. It is also known as α-Chloro-p-toluic acid or this compound. This compound is characterized by a benzene ring substituted with a carboxylic acid group and a chloromethyl group at the para position. It appears as needle-like crystals and has a molecular weight of 170.59 g/mol .
Mechanism of Action
Target of Action
4-(Chloromethyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO2
Mode of Action
It’s known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, the chlorine atom attached to the benzyl group can be replaced by other nucleophiles, potentially leading to changes in the compound’s biological activity.
Pharmacokinetics
Factors such as the compound’s molecular weight, lipophilicity, and water solubility can influence its pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by factors such as temperature and pH. It’s recommended to store the compound at 2-8°C . Moreover, the compound’s efficacy can be influenced by factors such as the biological context and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)benzoic acid has been found to interact with certain enzymes and proteins. For instance, it has been used in the synthesis of dihydroxy stilbene derivatives . It has also been reported to interact with the enzyme CYP199A4 from the bacterium Rhodopseudomonas palustris strain HaA2 .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Related compounds have been shown to influence cell function. For example, 2-((3-(Chloromethyl)benzoyloxy)benzoic acid has been reported to decrease CD4+ T-cell population and increase CD4+ Treg population, mediated by the increase of FoxP3 expression in LPS-induced inflammation .
Molecular Mechanism
It has been suggested that it may act as a substrate for certain enzymes, such as the protein tyrosine kinase, c-Src
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 201-202°C , suggesting that it is stable at room temperature.
Metabolic Pathways
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)benzoic acid can be synthesized through various methods. One common method involves the chlorination of 4-methylbenzoic acid. The process typically includes the following steps :
Oxidation: 4-methylbenzoic acid is oxidized using cobalt naphthenate as a catalyst at temperatures between 110-115°C for about 20 hours.
Chlorination: The resulting 4-methylbenzoic acid is then chlorinated using chlorine gas in the presence of light at temperatures around 110-115°C for 8 hours.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation: The compound can be oxidized to form 4-carboxybenzyl chloride.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 4-carboxybenzyl chloride.
Reduction: Formation of 4-(chloromethyl)benzyl alcohol.
Scientific Research Applications
4-(Chloromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid can be compared with similar compounds such as:
4-Methylbenzoic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Carboxybenzyl chloride: Contains a carboxylic acid group and a benzyl chloride group, making it more reactive in nucleophilic substitution reactions.
4-(Chloromethyl)benzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid group, altering its reactivity and applications
Properties
IUPAC Name |
4-(chloromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITNBJHJJGMFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167726 | |
Record name | 4-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642-81-5 | |
Record name | 4-(Chloromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1642-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1642-81-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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